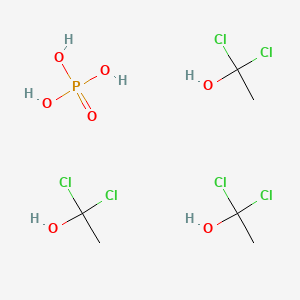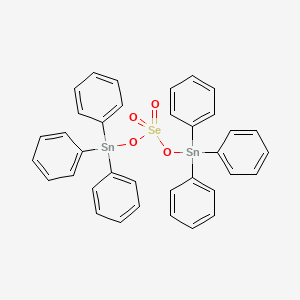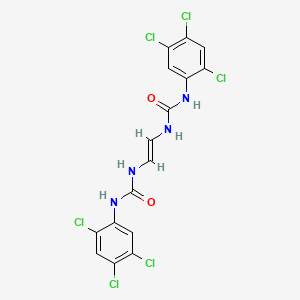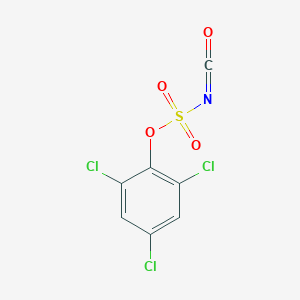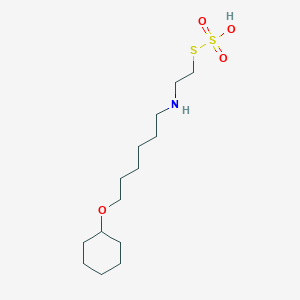
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of an ethanethiol group, a cyclohexyloxyhexylamino group, and a hydrogen sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyloxyhexylamine intermediate. This can be achieved by reacting cyclohexanol with hexylamine under suitable conditions to form the cyclohexyloxyhexylamine. The next step involves the introduction of the ethanethiol group through a nucleophilic substitution reaction. Finally, the hydrogen sulfate ester is formed by reacting the intermediate with sulfuric acid or a suitable sulfate esterifying agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the sulfate ester bond, yielding the corresponding alcohol and thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted amines.
Scientific Research Applications
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amino group can interact with various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Butanethiol: Another thiol compound with a longer carbon chain.
Ethanol: An alcohol with a similar structure but with oxygen instead of sulfur.
Uniqueness
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21224-40-8 |
|---|---|
Molecular Formula |
C14H29NO4S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
6-(2-sulfosulfanylethylamino)hexoxycyclohexane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-1-2-7-12-19-14-8-4-3-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI Key |
FJZJCKXNENOSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


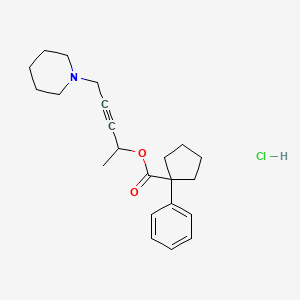

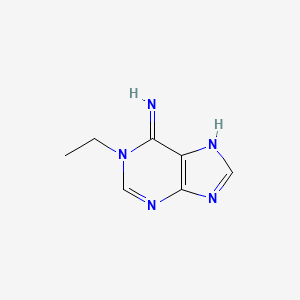
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
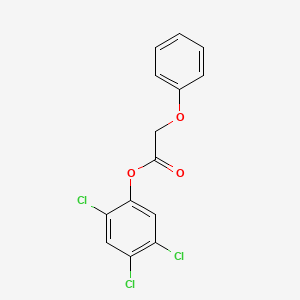
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)

